Welcome to the BenchChem Online Store!
molecular formula C10H11BrO2 B8424181 5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran

5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran

Cat. No. B8424181
M. Wt: 243.10 g/mol
InChI Key: VEBZDEWJLQJJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07148226B2

Procedure details

A solution of 5-Bromo-3,3-dimethyl-2,3-dihydro-benzofuran-2-ol (813 mg, 3.36 mmol), Triethylsilane (805 □L, 5.04 mmol), and 30% TFA/CH2Cl2 (15 mL), were stirred at room temperature for 1 h. The solution was then diluted with Toluene (15 mL), stripped of all solvents, and chromatographed on silica eluted with a gradient 5–25% Ethyl acetate/Hexanes. Yield 549 mg, 72%.
Quantity
813 mg
Type
reactant
Reaction Step One
Quantity
5.04 mmol
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8](O)[C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1.C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O.C(Cl)Cl>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:12])[C:6]=2[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
813 mg
Type
reactant
Smiles
BrC=1C=CC2=C(C(C(O2)O)(C)C)C1
Name
Quantity
5.04 mmol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
TFA CH2Cl2
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographed on silica
WASH
Type
WASH
Details
eluted with a gradient 5–25% Ethyl acetate/Hexanes

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC2=C(C(CO2)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.